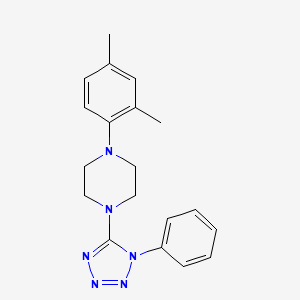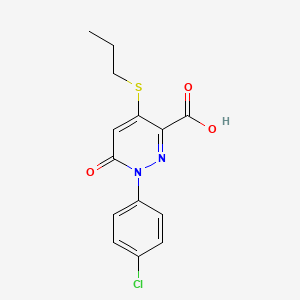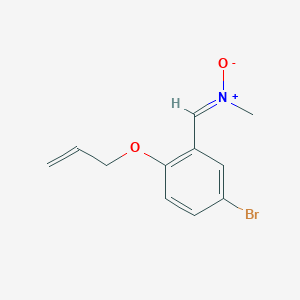
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine
説明
1-(2,4-Dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine (DMPT) is a novel synthetic compound with potential applications in scientific research. It is an aromatic heterocyclic compound with a five-membered ring containing nitrogen atoms. DMPT has been studied for its potential applications in various fields, such as drug design and material science.
作用機序
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine is not fully understood. However, it is believed that 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine acts as an inhibitor of certain enzymes, such as COX-2 and 5-LOX. It is also believed that it may interact with certain proteins, such as GPR40. Additionally, it is believed that 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine may act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine are not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. It has also been found to interact with certain proteins, such as GPR40. Additionally, it has been found to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
実験室実験の利点と制限
The advantages of using 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine for lab experiments include its availability, its low cost, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used as a building block for the synthesis of more complex molecules.
The limitations of using 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine for lab experiments include its limited availability, its potential toxicity, and its potential interaction with certain proteins and receptors. Additionally, it is not fully understood how it interacts with certain proteins and receptors, and further research is needed to fully understand its mechanism of action.
将来の方向性
For research on 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine include further study of its mechanism of action, its potential toxicity, and its potential applications in drug design and material science. Additionally, further study of its potential interactions with proteins and receptors is needed to fully understand its biochemical and physiological effects. Finally, further study of its potential use as a building block for the synthesis of more complex molecules is needed.
科学的研究の応用
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine has been studied for its potential applications in various fields of scientific research. It has been studied for its use in drug design, as it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been studied for its potential use in material science, as it can be used as a building block for the synthesis of more complex molecules. Additionally, 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine has been studied for its potential use in biochemistry, as it has been found to interact with certain proteins, including the G-protein-coupled receptor GPR40.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-15-8-9-18(16(2)14-15)23-10-12-24(13-11-23)19-20-21-22-25(19)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKLASNXKIJYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036255.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036258.png)
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036259.png)
![4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B3036260.png)


![2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036267.png)



![2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036273.png)

